molecular formula C20H15FN4O2 B2810728 2-(3-fluorobenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one CAS No. 1251552-55-2

2-(3-fluorobenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Cat. No.: B2810728
CAS No.: 1251552-55-2
M. Wt: 362.364
InChI Key: PJHROEPWZFCWGK-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3-fluorobenzyl group at the 2-position and a 3-(p-tolyl)-1,2,4-oxadiazole moiety at the 6-position. The pyridazinone core provides a planar, heterocyclic scaffold, while the substituents modulate electronic, steric, and pharmacokinetic properties. The fluorine atom enhances lipophilicity and metabolic stability, and the p-tolyl group contributes to hydrophobic interactions in biological systems .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-13-5-7-15(8-6-13)19-22-20(27-24-19)17-9-10-18(26)25(23-17)12-14-3-2-4-16(21)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHROEPWZFCWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with structurally related pyridazinone derivatives:

Compound ID/Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 3-Fluorobenzyl, p-tolyl-oxadiazole ~390–400* Enhanced lipophilicity (fluorine), moderate electron-withdrawing effect (oxadiazole)
M455-0269 Benzodioxol, 3,4-dimethylphenyl 416.44 High polarity (benzodioxol), potential metabolic lability
F839-0554 Trifluoromethylphenyl, isopropylphenyl ~440–450* Strong electron-withdrawing effects (CF₃), increased steric bulk
5-Chloro-6-phenylpyridazinone derivatives (3a–3h) Chlorine, aryl/alkyl groups at 2-position 250–320 Electronegative Cl atom, simplified synthesis routes
6-(3-Pyrazinyl-oxadiazol-5-yl)pyridazinone Pyrazinyl-oxadiazole ~300–310* High nitrogen content, potential for polar interactions

*Estimated based on structural analogs.

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s p-tolyl group (electron-donating methyl) contrasts with F839-0554’s trifluoromethyl (electron-withdrawing), which may alter binding affinity in enzyme-active sites .
  • Heterocyclic Modifications :

    • The oxadiazole ring in the target compound serves as a bioisostere for esters or amides, enhancing metabolic stability compared to thiazepin-containing analogs (e.g., ), which offer greater conformational flexibility .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods in (alkylation with K₂CO₃/acetone), but the oxadiazole moiety requires additional cyclization steps (e.g., amidoxime intermediate) .

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